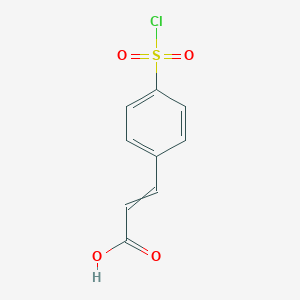

4-Chlorosulfonylcinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorosulfonylcinnamic Acid

Established Synthetic Pathways

The synthesis of 4-chlorosulfonylcinnamic acid is primarily achieved through two main routes: the sulfonylation of cinnamic acid derivatives and the derivatization from halogenated cinnamic acid precursors.

Sulfonylation of Cinnamic Acid Derivatives

The most direct method for preparing 4-chlorosulfonylcinnamic acid involves the introduction of a chlorosulfonyl group onto the aromatic ring of cinnamic acid. researchgate.netpageplace.de

Chlorosulfonic acid is a powerful and widely used reagent for the direct chlorosulfonation of a variety of organic compounds, including aromatic carboxylic acids like cinnamic acid. pageplace.devanderbilt.edu The reaction involves the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with a chlorosulfonyl group (-SO₂Cl). Cinnamic acid reacts with chlorosulfonic acid to yield 4-chlorosulfonylcinnamic acid. pageplace.de

Optimizing reaction conditions is crucial for achieving high yields and purity in chemical synthesis. sigmaaldrich.comresearchgate.net For the synthesis of 4-chlorosulfonylcinnamic acid, several parameters can be adjusted. A common procedure involves stirring the reaction mixture at a low temperature, such as 0°C. rsc.org The use of a solvent system like acetone (B3395972) and deionized water is also reported. rsc.org Furthermore, the addition of anhydrous potassium carbonate (K₂CO₃) can be employed. rsc.org In one described method, after the initial reaction, the acetone is removed, and the resulting aqueous layer is cooled, acidified, and then extracted to isolate the product. rsc.org

Table 1: Reaction Parameters for Sulfonylation

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | Chlorosulfonic Acid | pageplace.de |

| Temperature | 0°C | rsc.org |

| Solvent | Acetone/Deionized Water | rsc.org |

| Additive | Anhydrous K₂CO₃ | rsc.org |

Derivatization from Related Halogenated Cinnamic Acid Precursors

An alternative synthetic approach involves starting with a cinnamic acid molecule that already contains a halogen atom.

While direct chlorosulfonylation of cinnamic acid is common, derivatization from other halogenated precursors is also a viable route. For instance, compounds with existing chloro-substituents can be subjected to further reactions. Although direct evidence for the synthesis of 4-chlorosulfonylcinnamic acid from α-phenyl-4-chlorocinnamic acid is not prevalent in the provided context, the principle of modifying halogenated cinnamic acids is established in synthetic chemistry. nih.gov For example, other halogenated derivatives can be synthesized, which could then potentially undergo chlorosulfonylation. It has been noted that cinnamic acids with electron-attracting groups like 4-chloro may not be suitable substrates for certain enzymatic halogenation reactions, highlighting the influence of substituents on reactivity. nih.gov

Spectroscopic and Chromatographic Methods in Synthetic Procedures

The monitoring of the synthesis of 4-chlorosulfonylcinnamic acid and the characterization of the final product rely on various analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating components in a mixture, making it suitable for tracking the progress of a reaction and assessing the purity of the product. jru.edu.innih.gov Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for elucidating the chemical structure of the synthesized compound. rsc.orgmdpi.comuns.ac.id Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. mdpi.commdpi.comresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| 4-Chlorosulfonylcinnamic acid |

| Cinnamic acid |

| Chlorosulfonic acid |

| Acetone |

| Deionized Water |

| Anhydrous Potassium Carbonate |

Assessment of Reaction Progress via Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique for monitoring the progress of the synthesis of 4-chlorosulfonylcinnamic acid. sigmaaldrich.comresearchgate.net It allows for the qualitative assessment of the consumption of the starting material, trans-cinnamic acid, and the formation of the desired product.

To perform TLC analysis, a small aliquot of the reaction mixture is carefully spotted onto a TLC plate, which typically consists of a solid support like aluminum or glass coated with a stationary phase. sigmaaldrich.com For the separation of cinnamic acid derivatives, silica (B1680970) gel is a common stationary phase. rsc.orgaga-analytical.com.pl Alongside the reaction mixture, spots of the pure starting material (trans-cinnamic acid) are also applied as a reference. iitg.ac.in

The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent. A frequently used eluent system for this type of analysis is a mixture of hexanes, ethyl acetate (B1210297) (EtOAc), and acetic acid (AcOH). rsc.org A specific ratio, such as 10:30:1 (hexanes:EtOAc:AcOH), has been shown to be effective. rsc.org The mobile phase ascends the plate via capillary action, and the components of the spotted mixtures separate based on their differential partitioning between the stationary and mobile phases. sigmaaldrich.com

After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized. Since cinnamic acid and its derivatives are often UV-active due to the aromatic ring, visualization is commonly achieved by exposing the plate to UV light (typically at 254 nm). rsc.org The product, 4-chlorosulfonylcinnamic acid, is more polar than the starting material, trans-cinnamic acid. Consequently, it will have a lower Retardation factor (Rf) value, appearing as a distinct spot closer to the baseline compared to the spot corresponding to the starting material. The reaction is considered complete when the spot for trans-cinnamic acid is no longer visible in the lane corresponding to the reaction mixture.

Table 1: TLC Parameters for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel w/UV254 rsc.org |

| Mobile Phase | Hexanes:Ethyl Acetate:Acetic Acid (10:30:1) rsc.org |

| Visualization | UV Light (254 nm) rsc.org |

Isolation and Purification Techniques

Once TLC analysis confirms the completion of the reaction, a systematic work-up procedure is required to isolate and purify the 4-chlorosulfonylcinnamic acid product. wikipedia.org This multi-step process is designed to separate the desired compound from unreacted reagents, byproducts, and the solvent. rochester.edu

The typical isolation and purification sequence includes the following key steps:

Quenching and Precipitation : The reaction mixture is carefully poured onto crushed ice. This step serves two purposes: it deactivates any remaining chlorosulfonic acid and causes the crude 4-chlorosulfonylcinnamic acid, which is poorly soluble in the acidic aqueous environment, to precipitate out of the solution.

Acidification : To ensure the complete protonation of the carboxylic acid group and maintain its insolubility in the aqueous layer, the mixture is often acidified. wikipedia.org This is typically achieved by adding a strong acid, such as 6M hydrochloric acid (HCl), until the pH of the aqueous solution is lowered to approximately 2-3. rsc.org

Solvent Extraction : The solid precipitate or the entire aqueous slurry is then subjected to liquid-liquid extraction using a suitable organic solvent. wikipedia.org Ethyl acetate (EtOAc) is a common choice for this purpose due to the product's good solubility in it and its immiscibility with water. rsc.org The mixture is transferred to a separatory funnel, and ethyl acetate is added. After vigorous shaking and allowing the layers to separate, the organic layer containing the dissolved product is collected. This extraction process is typically repeated multiple times (e.g., twice with 20 mL portions of EtOAc) to maximize the recovery of the product from the aqueous layer. rsc.org

Drying : The combined organic extracts are then dried to remove any residual water, which could interfere with subsequent steps or affect the purity of the final product. libretexts.org Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used drying agents. rsc.orglibretexts.org The drying agent is added to the organic solution until it no longer clumps together, indicating that all the water has been absorbed. libretexts.org The drying agent is then removed by filtration.

Rotary Evaporation : The final step is the removal of the organic solvent (ethyl acetate) from the dried solution. This is efficiently accomplished using a rotary evaporator, which reduces the pressure and gently heats the solution (e.g., in a 30°C water bath) to evaporate the solvent. rsc.orgrochester.edu This process leaves behind the purified 4-chlorosulfonylcinnamic acid, typically as a light-yellow solid. rsc.org

Table 2: Summary of Purification Steps

| Step | Reagent/Technique | Purpose |

|---|---|---|

| Acidification | 6M Hydrochloric Acid (HCl) | Protonate carboxylate to ensure precipitation; target pH 2-3. rsc.org |

| Extraction | Ethyl Acetate (EtOAc) | Dissolve and separate the product from the aqueous layer. rsc.org |

| Drying | Anhydrous Magnesium Sulfate (MgSO₄) | Remove residual water from the combined organic extracts. rsc.org |

| Solvent Removal | Rotary Evaporation | Remove ethyl acetate to isolate the solid product. rsc.org |

Reactivity and Derivatization Strategies of 4 Chlorosulfonylcinnamic Acid

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to the derivatization of 4-chlorosulfonylcinnamic acid.

Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the formation of sulfonamides. organic-chemistry.orgorganic-chemistry.org In the case of 4-chlorosulfonylcinnamic acid, the electron-deficient sulfur atom is readily attacked by the nucleophilic amine, leading to the displacement of the chloride ion and the formation of a stable S-N bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Amino acids are particularly useful nucleophiles in this context, as they allow for the introduction of biologically relevant moieties. nih.gov The amino group of an amino acid attacks the sulfonyl chloride of 4-chlorosulfonylcinnamic acid to yield N-acylsulfonamide derivatives, which are also known as amino acid-derived sulfonamides. nih.govresearchgate.net This reaction proceeds via a nucleophilic attack of the amino group on the activated sulfonyl species. nih.gov The use of amino acids as precursors is advantageous due to their chirality, the diversity of their side chains, and their biological relevance. nih.govresearchgate.net

Table 1: Examples of Sulfonamide Derivatives from 4-Chlorosulfonylcinnamic Acid and Amino Acids

| Amino Acid | Structure of Amino Acid Side Chain (R) | Resulting Sulfonamide Derivative Name |

| Glycine | -H | 4-((N-(Carboxymethyl)sulfamoyl)cinnamoyl) chloride |

| Leucine | -CH₂CH(CH₃)₂ | 4-((N-(1-Carboxy-3-methylbutyl)sulfamoyl)cinnamoyl) chloride |

| Methionine | -CH₂CH₂SCH₃ | 4-((N-(1-Carboxy-3-(methylthio)propyl)sulfamoyl)cinnamoyl) chloride |

| Phenylalanine | -CH₂Ph | 4-((N-(1-Carboxy-2-phenylethyl)sulfamoyl)cinnamoyl) chloride |

| Valine | -CH(CH₃)₂ | 4-((N-(1-Carboxy-2-methylpropyl)sulfamoyl)cinnamoyl) chloride |

A significant advantage of using amino acids in sulfonamide synthesis is the potential for creating chiral molecules. nih.gov When a chiral, non-racemic amino acid is used as the nucleophile, the stereocenter at the α-carbon is generally retained in the final sulfonamide product. This is because the reaction occurs at the amino group, which is not the stereocenter, and the reaction conditions are typically mild enough to prevent racemization. This stereoretention allows for the synthesis of enantiomerically pure sulfonamides, which is of great importance in medicinal chemistry and materials science.

Synthesis of Sulfonate Esters

Analogous to the formation of sulfonamides, the sulfonyl chloride moiety of 4-chlorosulfonylcinnamic acid can react with alcohols or phenols to form sulfonate esters. This reaction is a type of nucleophilic acyl substitution where the alcohol acts as the nucleophile. masterorganicchemistry.comyoutube.com The process involves the attack of the alcohol's oxygen atom on the electrophilic sulfur atom, followed by the elimination of a chloride ion. youtube.com The reaction is often facilitated by a base, such as pyridine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct. youtube.com The general applicability of acyl halides to this type of transformation is well-established. google.comresearchgate.net

Table 2: Examples of Sulfonate Ester Derivatives from 4-Chlorosulfonylcinnamic Acid

| Alcohol | Resulting Sulfonate Ester Name |

| Methanol | Methyl 4-(cinnamoylsulfonyl)cinnamate |

| Ethanol | Ethyl 4-(cinnamoylsulfonyl)cinnamate |

| Phenol | Phenyl 4-(cinnamoylsulfonyl)cinnamate |

| Isopropanol | Isopropyl 4-(cinnamoylsulfonyl)cinnamate |

Formation of Sulfonyl Azides

Sulfonyl chlorides can be readily converted to sulfonyl azides by reaction with an azide salt, most commonly sodium azide. organic-chemistry.orgresearchgate.net This nucleophilic substitution reaction provides a versatile intermediate. Sulfonyl azides are valuable reagents in organic synthesis, notably for diazo-transfer reactions. organic-chemistry.org The synthesis is often carried out in a suitable solvent like acetone (B3395972) or a biphasic system with a phase-transfer catalyst. orgsyn.org The reaction of 4-chlorosulfonylcinnamic acid with sodium azide would yield 4-(azidosulfonyl)cinnamic acid.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group of 4-chlorosulfonylcinnamic acid offers another site for chemical modification, and it can undergo a variety of transformations typical of carboxylic acids. msu.edu These reactions can be performed before or after the derivatization of the sulfonyl chloride group, although the high reactivity of the sulfonyl chloride may necessitate a specific reaction sequence or the use of protecting groups.

Common transformations of the carboxylic acid group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. jackwestin.comnih.gov

Amide Formation: Direct reaction with an amine to form an amide is generally difficult due to salt formation. libretexts.org However, the carboxylic acid can be "activated" first, for instance, by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂), which can then readily react with an amine to form an amide. jackwestin.comlibretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). msu.edulibretexts.org

Decarboxylation: While generally difficult, decarboxylation (loss of CO₂) can be achieved under certain conditions, particularly for specific classes of carboxylic acids. rsc.org

These transformations allow for the synthesis of a wide array of derivatives, further expanding the synthetic utility of 4-chlorosulfonylcinnamic acid.

Esterification Reactions (General applicability for carboxylic acids)

The carboxylic acid group of 4-chlorosulfonylcinnamic acid can undergo esterification through various established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. nih.govnih.govuns.ac.idmasterorganicchemistry.com This is an equilibrium reaction, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Other methods for the esterification of cinnamic acid derivatives include reactions with alkyl or aryl halides, the Mitsunobu reaction, and the Steglich esterification. nih.gov The reaction with alkyl halides is a bimolecular nucleophilic substitution (SN2) that can be employed to introduce a variety of alkyl groups. nih.gov The Mitsunobu reaction allows for the esterification with an alcohol under mild conditions using triphenylphosphine and a dialkyl azodicarboxylate. nih.gov The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, which is particularly useful for reactions that are sensitive to acidic conditions. commonorganicchemistry.com

A study on 4-chlorocinnamic acid, a related compound, reported the synthesis of a series of its esters with yields ranging from 26.3% to 97.6% using these different esterification methods. nih.gov

| Esterification Method | General Reagents | Typical Reaction Conditions |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Alkyl Halide Esterification | Alkyl Halide, Base | Varies |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, Dialkyl Azodicarboxylate | Mild conditions |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions |

Amidation Reactions (General applicability for carboxylic acid derivatives)

The carboxylic acid group of 4-chlorosulfonylcinnamic acid can be converted to an amide through reaction with an amine. Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling agents are often employed. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the carboxylic acid, facilitating nucleophilic attack by the amine. analis.com.myresearchgate.net

An optimized protocol for the N-amidation of cinnamic acid with p-anisidine using EDC hydrochloride as the coupling agent in anhydrous tetrahydrofuran (THF) at 60°C resulted in a 93.1% yield of the corresponding amide. analis.com.my Boric acid has also been reported as an effective catalyst for the direct amidation of cinnamic acid with diethylamine under ultrasonic irradiation. researchgate.net The synthesis of a series of cinnamic acid amides and esters has been explored for their biological activities. nih.govresearchgate.net

| Amidation Method | Coupling Agent/Catalyst | Amine Source | General Reaction Conditions |

| Carbodiimide Coupling | EDC or DCC | Primary or Secondary Amine | Anhydrous solvent, often with an additive like DMAP |

| Boric Acid Catalysis | Boric Acid | Primary or Secondary Amine | Ultrasonic irradiation or heating |

Anhydride Formation (General applicability for carboxylic acid derivatives)

Acid anhydrides can be synthesized from carboxylic acids. A common method involves the reaction of a carboxylic acid with an acyl chloride. pressbooks.pubkhanacademy.orgmasterorganicchemistry.com In the context of 4-chlorosulfonylcinnamic acid, it could be reacted with another molecule of an acyl chloride, or it could first be converted to its corresponding acyl chloride and then reacted with a carboxylate salt. The reaction of an acyl chloride with a carboxylic acid is often carried out in the presence of a weak base like pyridine to neutralize the hydrogen chloride byproduct. pressbooks.pub

Symmetrical anhydrides can also be formed by the dehydration of two equivalents of a carboxylic acid, often by heating. masterorganicchemistry.com For dicarboxylic acids, intramolecular dehydration can lead to the formation of cyclic anhydrides, particularly when five- or six-membered rings are formed. pressbooks.pub

| Anhydride Formation Method | Reactants | Key Reagents/Conditions |

| From Carboxylic Acid and Acyl Chloride | Carboxylic Acid, Acyl Chloride | Weak base (e.g., pyridine) |

| Dehydration of Carboxylic Acids | Two equivalents of Carboxylic Acid | Heat |

Modifications of the Cinnamic Acid Alkene Moiety

The carbon-carbon double bond in the cinnamic acid structure provides another site for chemical modification, including reduction and addition reactions.

Reduction Pathways

The alkene moiety can be reduced to a saturated carbon-carbon single bond, or the sulfonyl chloride group can be reduced to a thiol.

Once trans-4-thiocinnamic acid is formed, the thiol group can be readily derivatized to form thioethers through alkylation and arylation reactions.

Alkylation: The S-alkylation of thiols is a common method for the synthesis of thioethers and is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. organic-chemistry.org This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion acts as the nucleophile.

Arylation: The formation of aryl thioethers can be accomplished through several methods. One common approach is the copper-catalyzed Chan-Lam type S-arylation of thiols with aryl boronic acids at room temperature. organic-chemistry.org This method is advantageous due to its mild reaction conditions and the use of an environmentally friendly solvent like ethanol. organic-chemistry.org Another strategy involves the reaction of thiols with aryl halides, which can be facilitated by visible-light photoredox catalysis, allowing the use of even less reactive aryl chlorides at room temperature. organic-chemistry.org

| Derivative | Reaction Type | Typical Reagents |

| trans-4-Alkylthiocinnamic Acids | S-Alkylation | Alkyl Halide, Base |

| trans-4-Arylthiocinnamic Acids | S-Arylation | Aryl Boronic Acid, Copper Catalyst or Aryl Halide, Photocatalyst |

Halogenation Reactions (e.g., Bromination)

The presence of an alkene functional group in the cinnamic acid backbone of 4-chlorosulfonylcinnamic acid makes it susceptible to halogenation reactions. This electrophilic addition reaction targets the carbon-carbon double bond. A notable example of this is the bromination of trans-4-chlorosulfonylcinnamic acid.

The reaction proceeds by treating trans-4-chlorosulfonylcinnamic acid with bromine, typically in a solvent such as acetic acid (HOAc). This process yields anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid znaturforsch.com. The halogenation of alkenes is a well-understood stereospecific reaction. The addition of bromine to the double bond occurs via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond rsc.org. This stereospecificity results in the formation of the erythro diastereomer, also referred to as the anti product, as the major outcome znaturforsch.comrsc.org.

The reactivity of the double bond can be influenced by the substituent on the aromatic ring. The 4-chlorosulfonyl group is strongly electron-withdrawing, which can decrease the electron density of the alkene and potentially affect the rate of electrophilic addition compared to unsubstituted cinnamic acid. While enzymatic halogenation of some cinnamic acid derivatives has been explored, compounds with strong electron-attracting groups, such as a chloro substituent, have been found not to serve as substrates for enzymes like chloroperoxidase, suggesting such methods may not be applicable to 4-chlorosulfonylcinnamic acid nih.gov.

Table 1: Bromination of trans-4-Chlorosulfonylcinnamic Acid

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| trans-4-Chlorosulfonylcinnamic acid | Bromine (Br₂) | Acetic Acid (HOAc) | anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid | znaturforsch.com |

Multi-Component and One-Pot Synthesis Approaches Utilizing 4-Chlorosulfonylcinnamic Acid

The strategic functionalization of 4-chlorosulfonylcinnamic acid allows its derivatives to be employed as key building blocks in complex synthesis, including multi-component and one-pot reactions. These approaches are highly valued in synthetic chemistry for their efficiency, as they allow for the construction of complex molecules in a single reaction vessel, minimizing intermediate isolation steps, saving time, and reducing waste.

Derivatives of 4-chlorosulfonylcinnamic acid are effective substrates for integrated, one-pot reaction sequences designed to produce highly functionalized molecules. A prime example is the use of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid, prepared directly from the bromination of 4-chlorosulfonylcinnamic acid, in a facile one-pot synthesis of 4-ethynylbenzenesulfonamides znaturforsch.com.

This integrated sequence involves two key transformations within a single pot:

Sulfonamide Formation and Initial Elimination: The dibrominated starting material is first reacted with a variety of primary or secondary amines. In this step, the amine serves a dual purpose: it acts as a nucleophile to displace the chlorine on the sulfonyl chloride group to form the corresponding sulfonamide, and it also functions as a base to facilitate the elimination of one equivalent of hydrogen bromide, forming a (Z)-arylvinyl bromide intermediate znaturforsch.com.

Second Elimination to Form Alkyne: Following the initial reaction, a stronger base, such as sodium ethoxide (EtONa), is added to the mixture. This induces a second elimination reaction, removing the remaining bromine atom and the vinylic proton to generate the final arylacetylene (ethynyl) group znaturforsch.com.

A significant advantage of this one-pot method is that the intermediate vinyl bromide does not need to be isolated, streamlining the synthesis process znaturforsch.com. The methodology has been demonstrated to be effective with a range of aliphatic and aromatic amines, including sterically hindered ones, affording the desired 4-ethynylbenzenesulfonamides in good yields znaturforsch.com.

Table 2: One-Pot Synthesis of 4-Ethynylbenzenesulfonamides from a 4-Chlorosulfonylcinnamic Acid Derivative

| Amine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| n-Propylamine | N-(n-propyl)-4-ethynylbenzenesulfonamide | 78 | znaturforsch.com |

| iso-Propylamine | N-(iso-propyl)-4-ethynylbenzenesulfonamide | 75 | znaturforsch.com |

| n-Butylamine | N-(n-butyl)-4-ethynylbenzenesulfonamide | 81 | znaturforsch.com |

| tert-Butylamine | N-(tert-butyl)-4-ethynylbenzenesulfonamide | 69 | znaturforsch.com |

| Cyclohexylamine | N-(cyclohexyl)-4-ethynylbenzenesulfonamide | 73 | znaturforsch.com |

| Aniline | N-(phenyl)-4-ethynylbenzenesulfonamide | 71 | znaturforsch.com |

| p-Toluidine | N-(p-tolyl)-4-ethynylbenzenesulfonamide | 72 | znaturforsch.com |

| o-Toluidine | N-(o-tolyl)-4-ethynylbenzenesulfonamide | 70 | znaturforsch.com |

| N-Methylaniline | N-methyl-N-phenyl-4-ethynylbenzenesulfonamide | 68 | znaturforsch.com |

Yields are isolated yields as reported in the source literature. znaturforsch.com

Advanced Applications of 4 Chlorosulfonylcinnamic Acid Derivatives in Chemical Synthesis

Building Blocks for Complex Molecular Architectures

The intrinsic reactivity of 4-chlorosulfonylcinnamic acid derivatives makes them ideal building blocks for creating sophisticated molecular frameworks. Their ability to undergo various chemical transformations facilitates the synthesis of diverse and complex structures for biological and material science applications.

The arylsulfonyl moiety is a well-established pharmacophore in medicinal chemistry. Derivatives of 4-chlorosulfonylcinnamic acid can be readily converted into sulfonamides, which are known for their broad spectrum of biological activities. For instance, related structures like 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been used to synthesize novel derivatives with significant antimicrobial properties. nih.gov

Research has demonstrated that by reacting the sulfonyl chloride group with various amines, a library of sulfonamide-containing compounds can be generated. These compounds have been evaluated for their efficacy against various pathogens. Studies on related sulfonyl derivatives have shown inhibitory activity against Gram-positive bacteria, including Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.gov The synthesis typically involves a multi-step process starting from the arylsulfonyl chloride, which is converted to amides, esters, or heterocyclic systems like oxazoles, further enhancing the molecular diversity and potential for biological activity. nih.gov

Table 1: Antimicrobial Activity of Selected Sulfonamide Derivatives

| Compound | Target Microorganism | Activity (Inhibition Zone) |

| Derivative 3 | Enterococcus faecium E5 | 15 mm |

| Derivative 4 | Enterococcus faecium E5 | 10 mm |

| Derivative 4 | Staphylococcus aureus ATCC 6538 | 8 mm |

| Derivative 4 | Bacillus subtilis ATCC 6683 | 9 mm |

Data sourced from studies on related 4-arylsulfonyl derivatives. nih.gov

The cinnamic acid scaffold is valuable in polymer chemistry, and the functional groups of 4-chlorosulfonylcinnamic acid offer multiple pathways for incorporation into polymeric structures. The alkene group can participate in radical polymerization, while the sulfonyl chloride and carboxylic acid groups provide sites for polycondensation or post-polymerization modification. beilstein-journals.org

Although direct polymerization of 4-chlorosulfonylcinnamic acid is not widely documented, derivatives of cinnamic acid are used to create advanced polymers. For example, hydroxycinnamic acids have been reacted with metallocenes to synthesize poly(ether esters). fau.edu The sulfonyl chloride group in 4-chlorosulfonylcinnamic acid is highly reactive towards nucleophiles like alcohols and amines, allowing it to be used as a cross-linking agent or as a monomer in the synthesis of polysulfonamides or polysulfonates. These polymers are often characterized by high thermal stability and specific mechanical properties. routledge.com Furthermore, the incorporation of the sulfonyl moiety can enhance the material's properties, such as its application in creating covalent adaptable networks (CANs) which are reprocessable and recyclable. rsc.org

4-Chlorosulfonylcinnamic acid is an excellent precursor for a variety of aromatic sulfur compounds, particularly thioethers (sulfides). A facile, one-pot reaction has been developed for the synthesis of trans-4-alkylthio- and 4-arylthiocinnamic acids starting from trans-4-chlorosulfonylcinnamic acid. researchgate.net This method proceeds in an aqueous medium and avoids the isolation of intermediate compounds. The process involves the reduction of the sulfonyl chloride to a sulfinate, which then reacts with various alkyl or aryl halides to yield the desired thioether. researchgate.net

This synthetic strategy is notable for its simplicity and for using inexpensive and commercially available reagents like thiourea. researchgate.net It represents an efficient route to functionalized cinnamic acids bearing a sulfide (B99878) linkage, which are themselves important intermediates in organic synthesis and medicinal chemistry. researchgate.net

Table 2: Synthesis of Thioether Derivatives from trans-4-Chlorosulfonylcinnamic Acid

| Reactant | Product | Yield |

| Benzyl chloride | trans-4-(Benzylthio)cinnamic acid | 92% |

| Ethyl bromoacetate | trans-4-(Ethoxycarbonylmethylthio)cinnamic acid | 85% |

| 1-Bromobutane | trans-4-(Butylthio)cinnamic acid | 87% |

| Iodobenzene | trans-4-(Phenylthio)cinnamic acid | 78% |

Data reflects yields from the one-pot synthesis method. researchgate.net

Synthetic Intermediates for Specific Functional Group Introduction

Beyond serving as a backbone for complex molecules, 4-chlorosulfonylcinnamic acid derivatives are crucial intermediates for introducing specific, high-value functional groups into a molecular structure.

An efficient, one-pot synthesis has been established for the preparation of 4-ethynylbenzenesulfonamides, starting from 4-chlorosulfonylcinnamic acid. researchgate.net This process involves the reaction of the 4-chlorosulfonylcinnamic acid with an appropriate amine to form the corresponding sulfonamide. This intermediate then undergoes a sequence of reactions, including bromination of the double bond followed by dehydrobromination and decarboxylation, to yield the terminal alkyne. researchgate.net

The resulting 4-ethynylbenzenesulfonamides are valuable building blocks in their own right, particularly in click chemistry and for the synthesis of complex pharmaceutical agents and functional materials where the ethynyl (B1212043) group can be further elaborated.

A significant application of 4-chlorosulfonylcinnamic acid is in the synthesis of potent anti-inflammatory agents. It serves as a key starting material for producing p-arylthio cinnamides. These compounds have been identified as powerful antagonists of the interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical interaction in the inflammatory immune response. researchgate.netnih.gov

The synthesis involves converting 4-chlorosulfonylcinnamic acid into a 4-arylthio cinnamic acid, as described previously. researchgate.net The carboxylic acid of the resulting cinnamide is then coupled with various amines to produce a library of p-arylthio cinnamides. Structure-activity relationship (SAR) studies have shown that substitution on the aryl ring of the cinnamide portion can dramatically enhance inhibitory activity. nih.gov For example, compounds with 2,3-disubstitution, particularly with chlorine or trifluoromethyl groups, have shown exceptionally high potency, with IC₅₀ values in the nanomolar and even sub-nanomolar range. nih.gov

Table 3: Inhibitory Activity of p-Arylthio Cinnamide Derivatives

| Compound | Substituents on Cinnamide Ring | LFA-1/ICAM-1 Inhibition IC₅₀ (nM) |

| Compound 31 | 2-CF₃ | 2 |

| Compound 38 | 2,3-dichloro | 1 |

| Compound 39 | 2-Cl, 3-CF₃ | 0.5 |

| Compound 40 | 2,3-bis(CF₃) | 0.1 |

Data from cell adhesion inhibition assays. nih.gov

Photochemical Transformations of Derivatives (e.g., Solid-State Photodimerization to Truxillic Acid Derivatives)

Derivatives of 4-chlorosulfonylcinnamic acid are capable of undergoing significant photochemical transformations, most notably solid-state [2+2] photodimerization to form cyclobutane (B1203170) structures known as truxillic acid derivatives. This reactivity is a hallmark of many cinnamic acid derivatives and is of significant interest for the synthesis of complex molecular architectures from simple precursors. The specific substitution of the 4-chlorosulfonyl group influences the crystalline packing and, consequently, the outcome of these topochemically controlled reactions.

The fundamental process involves the irradiation of the crystalline form of a 4-chlorosulfonylcinnamic acid derivative with UV light. In the solid state, the molecules are often pre-organized in a way that aligns the double bonds of adjacent molecules. According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur efficiently in the solid state, the reactive double bonds must be parallel and within a certain distance (typically less than 4.2 Å). iupac.org This alignment facilitates a head-to-tail cycloaddition, leading to the formation of truxillic acid derivatives, which are 2,4-diphenylcyclobutane-1,3-dicarboxylic acid structures. wikipedia.org

Detailed research has been conducted on sulfonamide derivatives of 4-chlorosulfonylcinnamic acid, synthesized by reacting (2E)-3-[4-(chlorosulfonyl)phenyl]-2-propenoic acid with various amino acids. rsc.org These studies confirm that such derivatives are photoreactive in the solid state, yielding the corresponding truxillic acid derivatives. The formation of the cyclobutane ring within the crystal lattice has been verified through crystallographic analysis of the photoreacted crystals. rsc.org

The general scheme for the photodimerization of a 4-chlorosulfonylcinnamic acid derivative can be represented as follows:

General Reaction Scheme: 2 x (4-Chlorosulfonylcinnamic Acid Derivative) + hν (UV light, solid state) → Truxillic Acid Derivative

This transformation is a powerful method for creating complex cyclobutane-containing molecules with a high degree of stereocontrol, dictated by the crystal packing of the monomer. The resulting truxillic acid derivatives, with their rigid cyclobutane core and multiple functionalization points, are valuable scaffolds in medicinal chemistry and materials science. For instance, various truxillic acid analogs are investigated for their biological activities. nih.gov

Below is a data table summarizing the photochemical transformation of an exemplary 4-chlorosulfonylcinnamic acid derivative as documented in the literature.

| Monomer | Product | Reaction Type | Conditions | Analytical Confirmation |

| N-[[4-(2-carboxyethenyl)phenyl]sulfonyl]-leucine | Corresponding truxillic acid derivative | Solid-State [2+2] Photodimerization | Crystalline solid, UV irradiation | X-ray crystallography rsc.org |

Computational and Mechanistic Investigations Relevant to 4 Chlorosulfonylcinnamic Acid Chemistry

Theoretical Studies of Reaction Mechanisms

Theoretical studies are instrumental in mapping the intricate landscapes of reaction mechanisms involving sulfonyl compounds. By modeling potential energy surfaces, researchers can identify transition states, intermediates, and the energetic feasibility of various reaction pathways. nih.govnumberanalytics.com These computational approaches, particularly methods like Density Functional Theory (DFT), allow for a detailed examination of bond-forming and bond-breaking events at the molecular level. numberanalytics.com

Electron Transfer Processes in Sulfonyl Chemistry

The chemistry of sulfonyl compounds, particularly arenesulfonyl chlorides, is rich with complex electron transfer (ET) phenomena. The mechanism of ET can vary significantly depending on the molecular structure and reaction conditions. researchgate.netnih.gov Studies on the electrochemical reduction of arenesulfonyl chlorides have revealed several distinct pathways.

A key factor influencing the mechanism is the nature of substituents on the aryl ring. For instance, compounds with strongly electron-withdrawing groups like nitro or cyano substituents (e.g., 4-nitrobenzenesulfonyl chloride) tend to follow a "sticky" dissociative ET mechanism. researchgate.netnih.gov In this concerted process, the electron transfer and the cleavage of the sulfur-chlorine (S-Cl) bond are coupled, leading to the formation of a transient radical/anion cluster before decomposition. nih.gov

In contrast, for arenesulfonyl chlorides with other substituents such as methoxy, methyl, hydrogen, or halogen atoms, a "classical" dissociative ET is more common. Here, the electron transfer and bond cleavage occur simultaneously. nih.gov A third possibility is a stepwise mechanism, where the initial electron transfer leads to a stable intermediate radical anion, which then undergoes subsequent dissociation. researchgate.net

Furthermore, some systems exhibit an autocatalytic mechanism, where the sulfinate anion, a product of a two-electron reduction, can engage in a homogeneous electron transfer with the parent arenesulfonyl chloride. researchgate.netnih.gov This process means that the reaction products and their distribution can be dependent on factors like the initial substrate concentration and the scan rate in cyclic voltammetry experiments. nih.gov The theoretical framework for understanding these processes is often provided by Marcus theory, which considers the Gibbs free energy change (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor (HDA). acs.org

Table 1: Electron Transfer Mechanisms in Arenesulfonyl Chlorides

| Substituent Group | Predominant Electron Transfer (ET) Mechanism | Description |

| 4-Nitro, 4-Cyano | "Sticky" Dissociative ET | Concerted ET and S-Cl bond cleavage, forming a radical/anion cluster. nih.gov |

| 3-Nitro | Stepwise ET | Formation of an intermediate radical anion followed by dissociation. researchgate.net |

| MeO, Me, H, Cl, F | "Classical" Dissociative ET | Simultaneous ET and S-Cl bond cleavage. nih.gov |

| General | Autocatalytic ET | Homogeneous ET from the sulfinate anion product to the starting material. researchgate.netnih.gov |

Conformational Analysis and Molecular Interactions of Derivatives

The three-dimensional structure and conformational flexibility of molecules derived from 4-chlorosulfonylcinnamic acid are critical to their reactivity and interactions. Conformational analysis, performed using techniques like NMR spectroscopy and X-ray diffraction, complemented by quantum chemical calculations, reveals the preferred spatial arrangements of atoms and functional groups. ethz.chnih.gov

In derivatives, the orientation of the sulfonyl group and other substituents is governed by a balance of steric hindrance, electrostatic interactions, and the potential for intramolecular hydrogen bonding. nih.gov For instance, in nucleophilic substitution reactions at the sulfonyl center, the geometry of the reactants, transition states, and products can be modeled to understand the reaction's energy profile. nih.gov Theoretical studies on methanesulfonyl chloride reactions show that reactant and product complexes are stabilized by charge transfer and hydrogen bonding interactions. nih.gov

Computational methods can also predict the supramolecular structures formed by these derivatives in the solid state. mdpi.com The analysis of the molecular electrostatic potential (MESP) can determine the distribution of electron density, highlighting regions prone to intermolecular interactions like hydrogen bonds (e.g., NH∙∙∙O=S) which dictate the crystal lattice structure. mdpi.com The conformational state of a molecule can be influenced by its environment, such as the solvent, with different conformations being favored in different media. chemrxiv.orgrsc.orgrsc.org

Quantum Chemical Calculations in Predictive Synthesis

Quantum chemical calculations have become an indispensable tool for predictive synthesis in organic chemistry. numberanalytics.com By employing methods like DFT, researchers can forecast the feasibility of a reaction, predict the structure of products, and understand the electronic properties that govern reactivity. numberanalytics.comnih.gov

One of the primary applications is the elucidation of reaction mechanisms. sumitomo-chem.co.jpnih.gov Calculations can map the entire potential energy surface of a reaction, identifying the lowest energy pathway and thus the most likely mechanism. numberanalytics.com This is particularly valuable for complex catalytic cycles. sumitomo-chem.co.jp

Furthermore, quantum calculations provide quantitative data on molecular properties that are directly linked to reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxscielo.org.mx The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. scielo.org.mx A smaller gap generally suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, electronegativity, and hardness offer further insights into a molecule's behavior in a chemical reaction. scielo.org.mxscielo.org.mx These predictive capabilities allow chemists to screen potential reactants and reaction conditions computationally before undertaking expensive and time-consuming laboratory experiments.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Symbol | Significance in Predictive Synthesis |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate electrons; related to ionization potential. scielo.org.mx |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept electrons; related to electron affinity. scielo.org.mx |

| HOMO-LUMO Energy Gap | Egap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. scielo.org.mx |

| Electronegativity | χ | Measures the power of a molecule to attract electrons. scielo.org.mx |

| Chemical Hardness | η | Measures resistance to change in electron distribution. scielo.org.mx |

Role of Solvent Effects and Catalysis in Reaction Outcomes

The outcome of chemical reactions involving 4-chlorosulfonylcinnamic acid and its derivatives is profoundly influenced by the choice of solvent and the presence of catalysts. numberanalytics.comnumberanalytics.com Computational studies play a crucial role in untangling these effects.

Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy. numberanalytics.com In reactions involving sulfonyl groups, such as desulfonation, common catalysts include strong acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids (e.g., aluminum chloride). numberanalytics.com The catalyst often works by coordinating to the sulfonyl group, which weakens key bonds and facilitates the desired transformation. numberanalytics.com

Solvents can influence reaction rates and selectivity through several mechanisms. numberanalytics.com Polar solvents, for example, are often preferred in desulfonation reactions because they can stabilize the charged transition state, thereby accelerating the reaction. numberanalytics.com The effect of the solvent can be dramatic; for instance, the yield of a desulfonation reaction can be significantly higher in polar solvents like water compared to nonpolar solvents like toluene. numberanalytics.com

Computational models can incorporate solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). rsc.org Explicit solvent models are often necessary to accurately describe reactions where solvent molecules directly participate in the mechanism, for example, by forming hydrogen bonds with the transition state. rsc.org Studies have shown that even weakly coordinating solvents can bind to catalyst centers, altering their electronic properties and, consequently, their reactivity and selectivity. chemrxiv.org In some cases, water has been shown to enhance catalysis, acting as an active participant in the reaction rather than just an inert medium. acs.org

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 4-chlorosulfonylcinnamic acid and its derivatives is an area ripe for innovation. While traditional methods for producing sulfonyl chlorides and functionalizing cinnamic acids are well-established, future research will likely focus on developing more sophisticated and efficient catalytic systems.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and high selectivity. acs.org Research into photocatalytic methods for the synthesis of sulfonyl chlorides from precursors like arenediazonium salts is a promising direction. acs.org Similarly, photocatalysis has been effectively used to synthesize various cinnamic acid derivatives. nih.gov Applying these light-driven methods to the synthesis or derivatization of 4-chlorosulfonylcinnamic acid could lead to more efficient and selective transformations under ambient temperatures.

Advanced Metal-Based and Metal-Free Catalysis: The development of novel catalysts is central to modern organic chemistry. For instance, palladium N-heterocyclic carbene catalysts have demonstrated excellent stability and compatibility in the synthesis of cinnamic acids and their derivatives via cross-coupling reactions. ajol.info Future work could explore similar advanced catalysts for reactions involving the cinnamate (B1238496) backbone of 4-chlorosulfonylcinnamic acid. Concurrently, metal-free catalysis is gaining traction as a more sustainable alternative to precious metal catalysts. nih.gov Investigating organocatalysts or other metal-free systems for the synthesis and functionalization of 4-chlorosulfonylcinnamic acid aligns with the broader goals of green chemistry. nih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.gov Applying flow chemistry to the synthesis of cinnamic acid derivatives has already been demonstrated to improve yields and scalability. nih.gov Future research could develop a continuous flow process for the chlorosulfonation of cinnamic acid, potentially leading to a safer and more scalable production of 4-chlorosulfonylcinnamic acid. mdpi.comresearchgate.net

| Catalytic System/Pathway | Potential Application to 4-Chlorosulfonylcinnamic Acid | Key Advantages | Reference |

|---|---|---|---|

| Photoredox Catalysis | Synthesis of the sulfonyl chloride moiety or derivatization of the cinnamate structure. | Mild reaction conditions, high selectivity, use of visible light. | acs.orgnih.gov |

| Palladium N-Heterocyclic Carbene Catalysis | Cross-coupling reactions to modify the aromatic ring or vinyl group. | High stability, air and moisture tolerance, compatibility with various functional groups. | ajol.info |

| Metal-Free Catalysis | Functionalization of the carboxylic acid group (e.g., amidation). | Reduced metal contamination, lower cost, alignment with green chemistry principles. | nih.gov |

| Continuous Flow Chemistry | Scalable and safe synthesis of 4-chlorosulfonylcinnamic acid and its derivatives. | Improved safety, better process control, higher throughput, and scalability. | nih.govresearchgate.net |

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on 4-chlorosulfonylcinnamic acid will undoubtedly prioritize the development of more environmentally friendly and sustainable methodologies.

Green Solvents and Reagents: A primary focus of green chemistry is the reduction or elimination of hazardous solvents. Research into performing reactions in benign solvents like water or using solvent-less conditions for the synthesis of cinnamic acid derivatives has shown promise. nih.govjocpr.com For instance, methods for cinnamic acid derivatization in water provide a greener approach by avoiding volatile organic compounds. nih.gov The use of safer reagents, such as solid SO₂ surrogates in place of gaseous sulfur dioxide for sulfonyl chloride synthesis, also represents a move toward more sustainable practices. organic-chemistry.org

Enzymatic and Biocatalytic Methods: Biocatalysis offers high selectivity and operates under mild conditions, making it an attractive green alternative to traditional chemical synthesis. Enzymes have been used to produce derivatives of cinnamic acid, with the benefit of easy product separation and potential for enzyme reuse. jocpr.commdpi.com Exploring enzymatic pathways for the synthesis or modification of 4-chlorosulfonylcinnamic acid could lead to highly efficient and sustainable processes, although the reactivity of the sulfonyl chloride group would need to be carefully managed.

| Sustainable Approach | Description | Potential Benefit for 4-Chlorosulfonylcinnamic Acid Synthesis | Reference |

|---|---|---|---|

| Use of Green Solvents | Employing environmentally benign solvents such as water instead of traditional organic solvents. | Reduces environmental impact and improves process safety. | nih.govbepls.com |

| Solvent-less Conditions | Conducting reactions without a solvent, often using techniques like microwave irradiation. | Eliminates solvent waste and can accelerate reaction times. | jocpr.com |

| Enzymatic Catalysis | Utilizing enzymes to catalyze specific reactions, such as esterification or amidation. | High selectivity, mild reaction conditions, and reusability of the catalyst. | jocpr.commdpi.com |

| Flow Mechanochemistry | Combining continuous flow processes with mechanical force to drive reactions. | Reduces solvent use and can increase reaction efficiency and scalability. | nih.gov |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

The synthesis of a reactive compound like 4-chlorosulfonylcinnamic acid requires precise control and thorough analysis to ensure purity and consistency. The integration of advanced analytical techniques is crucial for optimizing reaction conditions and characterizing the final product.

Real-Time Reaction Monitoring: Modern analytical tools allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. Techniques like online Nuclear Magnetic Resonance (NMR) spectroscopy can be implemented in flow chemistry setups to track the conversion of reactants and the formation of intermediates and products. researchgate.net Applying such process analytical technology (PAT) to the synthesis of 4-chlorosulfonylcinnamic acid would enable rapid optimization and ensure robust process control.

High-Resolution Analytical Methods: The purity of 4-chlorosulfonylcinnamic acid is paramount for its use in subsequent applications, such as the synthesis of pharmaceuticals or fine chemicals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are indispensable for separating and identifying trace impurities. mdpi.comnbinno.com Advanced NMR techniques can provide detailed structural confirmation of the final product and any derivatives. atlantis-press.com These methods are essential for quality control and for meeting the stringent purity requirements of various industries.

| Technique | Application in 4-Chlorosulfonylcinnamic Acid Chemistry | Key Information Provided | Reference |

|---|---|---|---|

| Online NMR Spectroscopy | Real-time monitoring of continuous flow synthesis. | Reaction kinetics, intermediate detection, conversion rates. | researchgate.net |

| HPLC-MS | Purity assessment and impurity profiling of the final product. | Quantitative analysis of product purity, identification of byproducts. | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for structural confirmation. | Accurate molecular formula, confirmation of elemental composition. | rsc.org |

| 2D NMR (e.g., COSY, HSQC) | Unambiguous structural elucidation of complex derivatives. | Detailed connectivity of atoms within the molecule. | atlantis-press.com |

Integration with High-Throughput Synthesis and Screening

The unique structure of 4-chlorosulfonylcinnamic acid, featuring a reactive sulfonyl chloride, a polymerizable vinyl group, and a carboxylic acid, makes it an excellent scaffold for combinatorial chemistry. High-throughput methods can leverage this versatility to rapidly generate large libraries of novel compounds for various applications.

Combinatorial Library Synthesis: The sulfonyl chloride group is highly reactive towards nucleophiles, making it ideal for parallel synthesis. enamine.net By reacting 4-chlorosulfonylcinnamic acid with a diverse array of amines, alcohols, or phenols, a large library of sulfonamides and sulfonate esters can be efficiently created. enamine.netnih.gov This approach, often facilitated by automated synthesis platforms, can accelerate the discovery of new molecules with desired properties. Solid-phase synthesis techniques, which have been used for creating libraries of cinnamic acid derivatives, could also be adapted for this purpose. nih.gov

High-Throughput Screening (HTS): The compound libraries generated from 4-chlorosulfonylcinnamic acid can be subjected to high-throughput screening to identify hits for drug discovery, materials science, or other applications. ewadirect.com HTS allows for the rapid testing of thousands of compounds against biological targets or for specific physical properties. ewadirect.com For example, libraries of sulfonamide derivatives could be screened for antibacterial, anticancer, or enzyme inhibitory activity. nih.gov The integration of automated synthesis with HTS creates a powerful workflow for accelerating innovation. rsc.org

| High-Throughput Workflow Step | Description | Relevance to 4-Chlorosulfonylcinnamic Acid | Reference |

|---|---|---|---|

| Library Design | Selection of diverse building blocks (e.g., amines, alcohols) to react with the scaffold. | Choosing a wide range of nucleophiles to maximize the chemical diversity of the resulting sulfonamide/sulfonate library. | enamine.net |

| Automated Parallel Synthesis | Use of robotic systems to perform multiple reactions simultaneously in microtiter plates. | Rapidly reacting 4-chlorosulfonylcinnamic acid with the selected building blocks to generate a large compound library. | nih.gov |

| High-Throughput Screening (HTS) | Automated testing of the synthesized library against biological or other assays. | Screening the library for properties such as enzyme inhibition, antimicrobial activity, or specific material characteristics. | ewadirect.comrsc.org |

| Hit Identification and Validation | Analyzing screening data to identify promising compounds ("hits") and confirming their activity through further testing. | Identifying novel sulfonamide derivatives of 4-chlorosulfonylcinnamic acid with potential for development. | ewadirect.com |

Q & A

Q. What are the established synthetic routes for 4-chlorosulfonylcinnamic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonation and chlorination of cinnamic acid derivatives. Key steps include:

- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Chlorination : Introduce Cl via thionyl chloride or PCl₃, with anhydrous conditions to prevent hydrolysis. Yield optimization requires monitoring stoichiometry (e.g., molar ratios of reactants) and reaction time. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing 4-chlorosulfonylcinnamic acid, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR : <sup>1</sup>H NMR should show a doublet for the α,β-unsaturated protons (~δ 6.5–7.5 ppm) and a singlet for the sulfonyl chloride group (δ ~3.5–4.0 ppm). <sup>13</sup>C NMR will confirm the carbonyl (C=O, ~δ 170 ppm) and sulfonyl (~δ 60 ppm) groups.

- FT-IR : Look for S=O stretches (1350–1200 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹). Cross-validate with elemental analysis (C, H, S, Cl) to confirm molecular composition .

Q. How does the solubility profile of 4-chlorosulfonylcinnamic acid impact its utility in aqueous versus organic reaction systems?

Methodological Answer: The compound is sparingly soluble in water due to its hydrophobic aromatic and sulfonyl chloride groups but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For aqueous reactions:

- Use micellar catalysis (e.g., CTAB surfactants) to enhance solubility.

- In organic systems, prioritize solvents with high dielectric constants to stabilize intermediates. Solubility data (25°C):

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 50–60 |

| Ethanol | 10–15 |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-chlorosulfonylcinnamic acid in nucleophilic substitution reactions, and how can competing side reactions be suppressed?

Methodological Answer: The sulfonyl chloride group acts as a strong electrophile. Key considerations:

- Nucleophilic attack : Amines or alcohols target the S-Cl bond, forming sulfonamides or sulfonate esters.

- Side reactions : Hydrolysis to sulfonic acid occurs in humid environments. Mitigate by using dry solvents and inert atmospheres (N₂/Ar). Kinetic studies (e.g., UV-Vis monitoring at 280 nm) can quantify reaction rates. Computational modeling (DFT) identifies transition states and optimizes leaving-group stability .

Q. How do conflicting reports on the thermal stability of 4-chlorosulfonylcinnamic acid arise, and what experimental controls ensure reproducibility?

Methodological Answer: Discrepancies often stem from impurities (e.g., residual acids) accelerating decomposition. To ensure reproducibility:

Q. What strategies are effective in leveraging 4-chlorosulfonylcinnamic acid as a precursor for bioactive molecule synthesis, particularly in peptide conjugation or polymer functionalization?

Methodological Answer:

- Peptide conjugation : React with amine-terminated peptides (pH 7–8 buffer) to form sulfonamide linkages. Monitor coupling efficiency via MALDI-TOF MS.

- Polymer modification : Graft onto polystyrene backbones via Friedel-Crafts alkylation (AlCl₃ catalyst). For scale-up, use flow chemistry to control exothermic reactions and improve mixing .

Q. How can computational chemistry tools (e.g., molecular docking, QSAR) predict the interactions of 4-chlorosulfonylcinnamic acid derivatives with biological targets?

Methodological Answer:

- Docking (AutoDock Vina) : Model sulfonyl group interactions with enzyme active sites (e.g., carbonic anhydrase).

- QSAR : Correlate substituent effects (Hammett σ values) with inhibitory activity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Data Analysis & Reproducibility

Q. What statistical approaches resolve contradictions in reported biological activities of 4-chlorosulfonylcinnamic acid derivatives across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) and apply random-effects models to account for variability.

- Sensitivity analysis : Test if activity differences arise from assay conditions (e.g., cell line specificity, concentration ranges). Use tools like RevMan or R’s metafor package for robust statistical evaluation .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed publications?

Methodological Answer: Follow ACS Style Guide standards:

- Specify exact reagent grades (e.g., "99% purity, Sigma-Aldrich").

- Report reaction monitoring methods (TLC Rf values, HPLC gradients).

- Include raw spectral data in supplementary materials (e.g., NMR FID files) .

Tables for Key Data

Q. Table 1. Comparative Reactivity of 4-Chlorosulfonylcinnamic Acid Derivatives

| Derivative | Reaction Type | Yield (%) | Conditions | Reference ID |

|---|---|---|---|---|

| Sulfonamide | Amine coupling | 85 | DMF, RT, 12 h | |

| Sulfonate Ester | Alcohol substitution | 72 | THF, reflux, 6 h | |

| Hydrolyzed Acid | Aqueous hydrolysis | 95 | H₂O, 60°C, 2 h |

Q. Table 2. Key Spectral Peaks for Characterization

| Technique | Key Peaks | Functional Group |

|---|---|---|

| <sup>1</sup>H NMR | δ 7.2–7.8 (m, Ar-H), δ 6.5 (d, CH=CH) | Aromatic, alkene |

| FT-IR | 1340 cm⁻¹ (S=O), 730 cm⁻¹ (C-Cl) | Sulfonyl chloride |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.